Vilazodone-d4

Description

Significance of Deuterated Analogs in Pharmacological and Metabolic Investigations

Deuterium-labeled compounds are invaluable in various stages of drug discovery and development. clearsynth.com One of their primary applications is in metabolic studies. clearsynth.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. mdpi.com This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration. informaticsjournals.co.in

By strategically placing deuterium (B1214612) atoms at known sites of metabolic oxidation, researchers can:

Elucidate Metabolic Pathways: Track the breakdown of a drug in the body to identify its metabolites. clearsynth.commdpi.com

Improve Metabolic Stability: Slowing down metabolism can increase a drug's half-life and exposure in the body. informaticsjournals.co.in

Alter Metabolic Profiles: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites towards safer pathways. researchgate.netosti.govosti.gov

Serve as Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of the parent drug and its metabolites in biological samples. researchgate.netlipomed-usa.comcerilliant.com

This ability to modulate metabolism without significantly altering the drug's fundamental pharmacology makes deuteration a key strategy in optimizing drug properties.

Overview of Vilazodone (B1662482) and the Rationale for Deuterium Labeling

Vilazodone is an antidepressant medication used for the treatment of major depressive disorder. nih.govdrugbank.comnih.gov It possesses a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor. nih.govpsychiatrist.compsychdb.com This combined activity is thought to contribute to its therapeutic effects by increasing serotonin levels in the brain. nih.govdrugbank.com

The rationale for creating a deuterated version of vilazodone, specifically Vilazodone-d4, is primarily for its use as an internal standard in analytical testing. sigmaaldrich.comscientificlabs.co.uknovachem.com.au By replacing four hydrogen atoms with deuterium, Vilazodone-d4 has a higher molecular weight than the non-labeled vilazodone. This mass difference allows it to be easily distinguished in mass spectrometry-based assays, ensuring accurate and precise measurement of vilazodone concentrations in biological matrices such as urine or plasma. sigmaaldrich.comscientificlabs.co.uknovachem.com.au This is crucial for pharmaceutical research, clinical toxicology, and forensic testing applications. sigmaaldrich.comscientificlabs.co.uknovachem.com.au

Scope and Research Objectives for Vilazodone-d4 Academic Inquiry

The primary research objective for Vilazodone-d4 is its application as a certified reference material and internal standard for the quantitative analysis of vilazodone. lipomed-usa.comcerilliant.comsigmaaldrich.comscientificlabs.co.uknovachem.com.au Academic and industrial research utilizing Vilazodone-d4 would focus on:

Developing and validating robust bioanalytical methods (LC-MS/MS or GC-MS) for the quantification of vilazodone in various biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Investigating the pharmacokinetics of vilazodone. Accurate measurement using a deuterated internal standard allows for the precise determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of vilazodone.

Conducting clinical toxicology and forensic analyses. Vilazodone-d4 enables the accurate detection and quantification of vilazodone in cases of overdose or for forensic purposes. sigmaaldrich.comscientificlabs.co.uknovachem.com.au

While deuteration can sometimes be explored to create new chemical entities with improved therapeutic profiles, the current and predominant application of Vilazodone-d4 is as an analytical tool. researchgate.netresearchgate.net

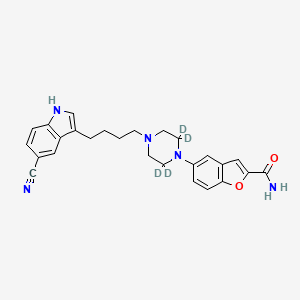

Structure

3D Structure

Properties

Molecular Formula |

C26H27N5O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i11D2,12D2 |

InChI Key |

SGEGOXDYSFKCPT-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H] |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Vilazodone Analogs

Retrosynthetic Analysis for Deuterium (B1214612) Incorporation into the Vilazodone (B1662482) Scaffold

The synthesis of Vilazodone-d4 necessitates the introduction of deuterium atoms at specific, metabolically stable positions. A retrosynthetic analysis of the vilazodone structure reveals that the piperazine (B1678402) ring is an ideal site for deuteration. This is because the C-H bonds on the piperazine ring are not typically involved in the primary metabolic pathways of vilazodone, ensuring that the deuterium label is retained during biological processing.

The primary retrosynthetic pathway is as follows:

Final Assembly: Vilazodone-d4 is formed by the nucleophilic substitution reaction between two key intermediates: 5-(piperazin-d4-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netmdpi.com

Precursor 1 (Deuterated): The deuterated intermediate, 5-(piperazin-d4-1-yl)benzofuran-2-carboxamide, is derived from piperazine-d4. The challenge lies in synthesizing or procuring high-purity piperazine-d4.

Precursor 2 (Non-deuterated): The second intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized from 5-cyanoindole (B20398). mdpi.com

Precursor Synthesis Strategies for Deuterated Moieties

The cornerstone of Vilazodone-d4 synthesis is the preparation of the deuterated piperazine ring. The most common precursor is piperazine-d8, which is then selectively protected and functionalized.

Synthesis of Piperazine-d8: A common method for preparing deuterated cyclic amines involves the reduction of a corresponding diketone or diamide (B1670390) with a powerful deuterating agent. For instance, piperazine-2,6-dione (B107378) can be reduced using a reagent like lithium aluminum deuteride (B1239839) (LiAlD4) to yield piperazine-d8. The high isotopic purity of the deuterating agent is critical for achieving high enrichment in the final product. google.com

Functionalization to 5-(piperazin-d4-1-yl)benzofuran-2-carboxamide: Once piperazine-d8 is obtained, it must be coupled with the benzofuran (B130515) portion of the molecule. A typical route involves:

Reaction with 5-bromobenzofuran-2-carboxamide (B143913): Piperazine-d8 is reacted with 5-bromobenzofuran-2-carboxamide via an aromatic nucleophilic substitution. researchgate.net This step selectively attaches one nitrogen of the piperazine ring to the benzofuran core.

Protection/Deprotection (if necessary): In some strategies, one nitrogen of the piperazine ring may be protected (e.g., with a Boc group) to ensure monosubstitution. The protecting group is then removed before the final coupling step.

The synthesis of the non-deuterated precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, typically starts from 5-cyanoindole and involves acylation with 4-chlorobutyryl chloride followed by reduction. mdpi.comresearchgate.net

Multi-Step Deuteration Pathways and Reaction Optimization

Final Coupling Reaction: The final step is a nucleophilic substitution reaction where the secondary amine of 5-(piperazin-d4-1-yl)benzofuran-2-carboxamide attacks the electrophilic chlorobutyl chain of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.net

Reaction Conditions: This alkylation is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), and a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). researchgate.net The reaction temperature is often elevated to drive the reaction to completion.

Optimization: Optimization of this final step is crucial for maximizing the yield and purity of Vilazodone-d4. Key parameters for optimization include:

Base: The choice and stoichiometry of the base can influence reaction rates and minimize side reactions.

Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

Temperature: Careful control of temperature is needed to ensure a reasonable reaction rate without promoting the degradation of reactants or products.

Purification: After the reaction, the crude product is purified, typically using column chromatography, to isolate Vilazodone-d4 from unreacted starting materials and byproducts.

Isotopic Enrichment and Purity Assessment in Synthetic Protocols

Ensuring the isotopic purity and chemical purity of Vilazodone-d4 is paramount for its use as an internal standard. A combination of analytical techniques is employed for this purpose.

Isotopic Enrichment: The percentage of deuterium incorporation is a critical quality attribute. The goal is to have the deuterium atoms exclusively at the intended positions (2,2,6,6 on the piperazine ring) with minimal isotopic dilution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals at the deuterated positions of the piperazine ring. The disappearance of these signals provides direct evidence of successful deuterium incorporation. ¹³C NMR can also be used to observe changes in the carbon signals adjacent to the deuteration sites.

Chemical Purity: The chemical purity is assessed to ensure the absence of process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining chemical purity. innovareacademics.inorientjchem.org The method is validated to be stability-indicating, meaning it can separate vilazodone from its potential degradation products and synthetic impurities. orientjchem.org

Limit of Detection (LOD) and Quantification (LOQ): For impurity analysis, validated methods have established LOD and LOQ values, for instance, 4.78 µg/ml and 14.48 µg/ml respectively for vilazodone hydrochloride in one study, ensuring that even trace impurities can be accurately quantified. innovareacademics.in

The table below summarizes the analytical techniques used for quality assessment.

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Isotopic Enrichment, Molecular Weight Confirmation | Verifies the +4 mass shift and quantifies the percentage of d4-isotopologue. |

| NMR Spectroscopy | Structural Confirmation, Site of Deuteration | Confirms the absence of proton signals at the 2,2,6,6-positions of the piperazine ring. |

| HPLC-UV | Chemical Purity, Impurity Profiling | Quantifies the purity of the final compound, often achieving >99%. researchgate.net |

Comparative Analysis of Vilazodone-d4 Synthetic Routes

While specific, detailed comparative studies for Vilazodone-d4 synthesis are not abundant in public literature, different strategies can be inferred from the synthesis of vilazodone and other N-aryl piperazines. The primary variation in synthetic routes lies in the construction of the piperazine ring system and its coupling to the benzofuran moiety.

Route A: Pre-formation of the Piperazine Ring This is the most common approach, as described in the sections above.

Deuterated Precursor: Synthesis of piperazine-d8 or a mono-protected derivative.

Coupling: Reaction of the deuterated piperazine with a functionalized benzofuran (e.g., 5-bromobenzofuran-2-carboxamide). researchgate.net

Final Alkylation: Reaction with the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile side chain. researchgate.net

Route B: In-situ Formation of the Piperazine Ring An alternative strategy involves constructing the piperazine ring directly onto the benzofuran core.

Starting Material: An amine-functionalized benzofuran, such as ethyl 5-aminobenzofuran-2-carboxylate. mdpi.com

Cyclization: Reaction with deuterated bis(2-chloroethyl)amine. This builds the deuterated piperazine ring directly onto the benzofuran scaffold in one step.

Final Alkylation: The resulting intermediate is then coupled with the indole (B1671886) side chain.

The table below provides a comparative overview of these hypothetical routes.

| Parameter | Route A: Pre-formed Piperazine | Route B: In-situ Piperazine Formation |

| Key Deuterated Reagent | Piperazine-d8 or derivative | Deuterated bis(2-chloroethyl)amine |

| Number of Steps | Generally involves more steps for precursor synthesis but offers better control. | Potentially fewer steps for the core structure assembly. |

| Control of Deuteration | High control, as the deuterated building block is prepared and purified separately. | May be less controlled; potential for side reactions during the cyclization step. |

| Overall Yield | Dependent on the efficiency of each coupling step. | Potentially higher convergence, but cyclization yield can be variable. |

| Scalability | Generally considered more scalable and reproducible. A non-deuterated scale-up synthesis reported a 52.4% yield. researchgate.net | May present challenges in controlling the cyclization on a larger scale. |

Ultimately, the choice of synthetic route depends on the availability and cost of deuterated starting materials, reaction efficiency, and the desired level of isotopic purity for the final Vilazodone-d4 product.

Advanced Analytical Characterization in Research

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation

Spectroscopic techniques provide definitive evidence of successful deuterium labeling by probing the molecular structure at an atomic level. These methods are essential for confirming both the presence and the specific location of deuterium atoms within the Vilazodone (B1662482) molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and is instrumental in verifying the precise location of deuterium atoms. In the synthesis of Vilazodone-d4, the deuterium atoms are incorporated at specific, non-exchangeable positions. The full chemical name, 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteropiperazin-1-yl]-1-benzofuran-2-carboxamide hydrochloride, indicates that the four deuterium atoms replace protons on the piperazine (B1678402) ring. lipomed-usa.com

¹H NMR (Proton NMR) analysis of Vilazodone-d4 would confirm this substitution. The spectrum of the non-deuterated Vilazodone shows characteristic signals for the protons on the piperazine ring. In the ¹H NMR spectrum of Vilazodone-d4, these signals would be absent or significantly diminished in intensity, providing direct evidence of successful deuteration at the intended sites. Conversely, a ²H NMR (Deuterium NMR) spectrum would show signals corresponding to the chemical environment of the 2,2,6,6-positions of the piperazine ring, confirming the location of the labels.

| Compound | Analytical Technique | Expected Observation at Piperazine Ring Positions 2 & 6 |

|---|---|---|

| Vilazodone | ¹H NMR | Presence of characteristic proton signals. |

| Vilazodone-d4 | ¹H NMR | Absence or significant reduction of proton signals. |

| Vilazodone-d4 | ²H NMR | Presence of deuterium signals. |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the successful incorporation of deuterium atoms by measuring the mass of the molecule with very high precision. The substitution of four protons (¹H) with four deuterons (²H) results in a predictable increase in the molecular weight of the compound.

| Compound | Molecular Formula (Free Base) | Theoretical Monoisotopic Mass ([M+H]⁺) |

|---|---|---|

| Vilazodone | C₂₆H₂₇N₅O₂ | 442.2238 |

| Vilazodone-d4 | C₂₆H₂₃D₄N₅O₂ | 446.2489 |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating Vilazodone-d4 from any impurities, including starting materials, byproducts from the synthesis, or its non-deuterated counterpart. These techniques are the gold standard for assessing the chemical purity of reference materials. cerilliant.comcerilliant.com

High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of Vilazodone-d4. lgcstandards.comchromservis.eu As a certified reference material, its purity is paramount. HPLC methods, often coupled with a photodiode array (PDA) detector, can separate and quantify the main compound relative to any impurities. lgcstandards.com

Published methods for the analysis of Vilazodone typically utilize reverse-phase chromatography. researchgate.netresearchgate.net Similar conditions are applicable to Vilazodone-d4, as the isotopic labeling does not significantly alter its chromatographic behavior. A typical analysis would involve a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net For instance, a certificate of analysis for a batch of Vilazodone-d4 HCl reported a primary chromatographic purity of 98.9% as determined by HPLC/PDA. lgcstandards.com Manufacturers of reference standards often use multiple, independent chromatographic methods to ensure the highest confidence in the stated purity, requiring that results agree within a narrow margin, such as 0.5%. cerilliant.comcerilliant.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse Phase (e.g., C8, C18) researchgate.net | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer researchgate.net | Elution of the compound from the column. |

| Detection | UV/Photodiode Array (PDA) at ~240 nm researchgate.net | Quantification and peak purity assessment. |

| Flow Rate | ~1.0 mL/min researchgate.net | Controls retention time and separation efficiency. |

Gas Chromatography (GC) is generally not a suitable method for the analysis of the final Vilazodone-d4 compound. Its high molecular weight, complexity, and low volatility make it non-amenable to the vaporization required for GC analysis without chemical derivatization. Analytical methods for Vilazodone consistently rely on liquid chromatography. researchgate.net

However, GC could have a potential role in quality control during the synthesis process. The multi-step synthesis of Vilazodone involves various reagents and intermediates, some of which may be volatile. researchgate.net For example, GC could be applied to check the purity of volatile starting materials or to detect and quantify volatile by-products or residual solvents, ensuring they are removed before subsequent stages of the synthesis. This application would be part of the process control rather than the characterization of the final product.

Quantitative Assessment of Deuterium Content

A critical aspect of characterizing Vilazodone-d4 is the quantitative assessment of its deuterium content, often referred to as isotopic purity or deuterium enrichment. This analysis determines the percentage of molecules that have been successfully labeled with the intended number of deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this assessment. By examining the ion cluster of the molecular ion, the relative abundances of different isotopologues (d0, d1, d2, d3, d4) can be measured. In an ideal synthesis, the abundance of the d4 isotopologue would be very high, while the abundances of the unlabeled (d0) and partially labeled (d1, d2, d3) species would be minimal. The relative amount of these isotopologues is influenced by factors such as the isotopic purity of the deuterated reagents used in the synthesis and the efficiency of the incorporation reactions. google.com This detailed analysis is vital for confirming that the material meets the stringent specifications required for its use as an internal standard in mass spectrometry-based assays. google.com

| Isotopologue | Description | Hypothetical Relative Abundance (%) |

|---|---|---|

| d0-Vilazodone | Unlabeled | < 0.1% |

| d1-Vilazodone | 1 Deuterium | < 0.2% |

| d2-Vilazodone | 2 Deuteriums | < 0.5% |

| d3-Vilazodone | 3 Deuteriums | ~ 1.5% |

| d4-Vilazodone | Fully Labeled | > 97.7% |

Pharmacokinetic and Metabolic Investigations Utilizing Vilazodone D4 Preclinical and in Vitro

Application as an Internal Standard in Preclinical Pharmacokinetic Studies

In the quantitative analysis of vilazodone (B1662482) in biological matrices, such as plasma, achieving accuracy and precision is paramount. Vilazodone-d4, along with other deuterated variants like Vilazodone-d8, is widely employed as an ideal internal standard (IS) for bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). socialresearchfoundation.comscispace.comdntb.gov.ua

An internal standard is a compound added in a constant amount to all samples, including calibration standards and quality controls. Because the deuterated standard is chemically almost identical to the analyte (vilazodone), it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer's source. socialresearchfoundation.com Any sample-to-sample variation during preparation or analysis affects both the analyte and the internal standard equally. By measuring the ratio of the analyte's response to the internal standard's response, analysts can correct for these variations, leading to highly reliable and reproducible quantification. scispace.com

For example, a sensitive and selective LC-MS/MS method for vilazodone in human plasma utilized Vilazodone-d8 as the internal standard. socialresearchfoundation.comscispace.com The method involved monitoring specific mass-to-charge (m/z) transitions for each compound, a technique known as Multiple Reaction Monitoring (MRM).

| Compound | Monitored Transition (m/z) | Ionization Mode | Reference |

|---|---|---|---|

| Vilazodone | 442.0 → 155.0 + 197.0 | Positive Electrospray Ionization (ESI+) | socialresearchfoundation.comscispace.com |

| Vilazodone-d8 | 450.1 → 157.0 + 205.0 | Positive Electrospray Ionization (ESI+) | socialresearchfoundation.comscispace.com |

The use of a stable isotope-labeled internal standard like Vilazodone-d4 is considered the gold standard in bioanalysis, minimizing matrix effects and ensuring the robustness required for pharmacokinetic studies. scispace.comcu.edu.eg

Elucidation of Vilazodone Metabolic Pathways via Deuterated Analogs

Deuterated analogs are powerful tools for studying drug metabolism. By strategically placing deuterium (B1214612) at sites on a molecule that are susceptible to metabolism, researchers can slow down the metabolic reaction at that position due to the kinetic isotope effect. researchgate.net This can cause a "metabolic switching" effect, where metabolism is shunted towards alternative pathways, helping to identify both primary and secondary sites of metabolic attack. Furthermore, metabolites formed from a deuterated parent drug will retain the deuterium label, creating a unique mass signature that simplifies their identification in complex biological samples.

In vitro metabolism studies are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net In these assays, Vilazodone-d4 would be incubated with human liver microsomes (HLM) or rat liver microsomes (RLM) in the presence of necessary cofactors like NADPH. nih.govresearchgate.netpharmaron.com Over time, samples are taken and analyzed by LC-MS/MS to track the disappearance of the parent compound and the appearance of deuterated metabolites. Comparing the metabolic profile of Vilazodone-d4 to that of non-deuterated vilazodone under identical conditions can reveal sites of metabolism affected by deuteration, thus clarifying metabolic pathways.

Comprehensive metabolic studies on vilazodone in rat plasma, urine, and feces, as well as in vitro with rat and human liver microsomes, have identified numerous metabolites. nih.govresearchgate.net These studies show that vilazodone is extensively metabolized. nih.gov When Vilazodone-d4 is used in such studies, the resulting metabolites are deuterated, aiding in their structural elucidation via mass spectrometry. The primary metabolic pathways identified for vilazodone include hydroxylation, dihydroxylation, dealkylation, oxidative deamination, and glucuronidation. nih.govresearchgate.net

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | nih.govresearchgate.net |

| Dihydroxylation | Addition of two hydroxyl groups. | nih.govresearchgate.net |

| Dealkylation | Removal of an alkyl group. | nih.govresearchgate.net |

| Oxidative Deamination | Removal of an amine group with associated oxidation. | nih.govresearchgate.net |

| Glucuronidation | Conjugation with glucuronic acid (a Phase II reaction) to increase water solubility for excretion. | nih.govresearchgate.net |

| Dehydrogenation | Removal of hydrogen atoms. | nih.govresearchgate.net |

| Dioxidation | Addition of two oxygen atoms. | nih.govresearchgate.net |

In a study identifying metabolites in rats, a total of 12 metabolites (M1-M12) were characterized. nih.govresearchgate.net The use of a deuterated parent compound like Vilazodone-d4 would result in corresponding M1-d4 through M12-d4 metabolites, confirming their origin from the drug and not from endogenous sources.

Investigation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolism (In Vitro)

CYP enzymes are the primary family of enzymes responsible for Phase I metabolism of many drugs. mdpi.comuniba.it Identifying which specific CYP isozymes metabolize a drug is crucial for predicting potential drug-drug interactions. researchgate.net

| CYP Isozyme | Contribution to Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary / Major | nih.govdrugbank.comnih.gov |

| CYP2C19 | Minor | nih.govdrugbank.comnih.gov |

| CYP2D6 | Minor | nih.govdrugbank.comnih.gov |

In vitro studies are essential for determining if a new chemical entity has the potential to inhibit or induce the activity of CYP enzymes, which can alter the metabolism of co-administered drugs. mdpi.com In vitro data has shown that vilazodone can moderately inhibit CYP2D6 and CYP2C19. nih.gov The potential for vilazodone to induce CYP enzymes has also been investigated. In vitro studies using cryopreserved human hepatocytes showed no meaningful concentration-dependent induction of CYP1A2, CYP2B6, or CYP3A4 mRNA levels or enzyme activity. semanticscholar.org

These in vitro findings are critical as they inform the design of clinical drug-drug interaction studies. For instance, the significant role of CYP3A4 in vilazodone's metabolism, identified in vitro, was confirmed in clinical studies where co-administration with a strong CYP3A4 inhibitor (ketoconazole) increased vilazodone exposure, while a strong CYP3A4 inducer (carbamazepine) decreased its exposure. nih.gov

Non-CYP Metabolic Pathways Investigated with Deuterated Vilazodone

The use of deuterated analogs, such as Vilazodone-d4, is a well-established strategy in drug metabolism research to investigate metabolic pathways. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at the site of deuteration. researchgate.net This can help in identifying the specific sites of metabolic attack and elucidating the contribution of different enzymes to the drug's biotransformation.

However, a comprehensive review of the scientific literature reveals a lack of specific preclinical or in vitro studies that have employed Vilazodone-d4 to investigate the non-CYP metabolic pathways of vilazodone. While the involvement of carboxylesterases is postulated, studies utilizing Vilazodone-d4 to confirm or detail this pathway are not publicly available.

Table 1: Postulated Non-CYP Metabolic Pathways of Vilazodone

| Metabolic Reaction | Putative Enzyme Class | Evidence |

|---|

This table is based on general knowledge of vilazodone metabolism; specific studies with Vilazodone-d4 are not available.

Comparative Preclinical Disposition Studies of Vilazodone and Vilazodone-d4

Preclinical studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For vilazodone, preclinical data has informed its clinical development. One study in Sprague-Dawley rats identified a total of 12 metabolites, indicating that the drug is extensively metabolized through various pathways including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation. nih.gov

Despite the theoretical potential for such studies, there are no publicly available preclinical investigations that directly compare the disposition of vilazodone and Vilazodone-d4. The primary documented use of Vilazodone-d4 in a preclinical or clinical context is as an internal standard for the bioanalysis of vilazodone.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Vilazodone in Rats

| Parameter | Value | Species/Model |

|---|---|---|

| Metabolites Identified | 12 | Sprague-Dawley rats nih.gov |

This table presents data for unlabeled vilazodone, as comparative data for Vilazodone-d4 is not available.

Kinetic Isotope Effects in Vilazodone Metabolism and Action

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Drug Metabolism

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) at a reactive site is replaced by a deuterium atom (²H or D). nih.govportico.org This effect is rooted in the principles of physical organic chemistry and quantum mechanics. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. nih.govtaylorandfrancis.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. youtube.com

In drug metabolism, many phase I reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.govnih.gov By substituting a hydrogen atom with deuterium at a site of metabolism (a metabolic "soft spot"), the activation energy for this bond-cleavage step is increased. portico.org This increase typically results in a slower rate of reaction, a phenomenon quantified as the ratio of the reaction rates (kH/kD). A primary KIE, where the deuterated bond is directly cleaved, can slow metabolism at that site by a factor of up to 8-fold or more. nih.gov This reduction in metabolic rate can lead to a longer drug half-life, increased systemic exposure, and potentially a more consistent pharmacokinetic profile. wikipedia.org

Experimental Determination of Primary and Secondary Kinetic Isotope Effects for Vilazodone-d4

The experimental determination of KIEs for a deuterated drug like Vilazodone-d4 involves comparative in vitro and in vivo studies against its non-deuterated counterpart. While specific published data for Vilazodone-d4 is not extensively available, the standard methodologies to acquire such data are well-established.

In Vitro Methods:

Human Liver Microsomes (HLM): Incubating Vilazodone (B1662482) and Vilazodone-d4 separately with HLM, which contains a rich complement of CYP450 enzymes, allows for the measurement of the rate of disappearance of the parent compound and the rate of formation of its metabolites.

Recombinant CYP Enzymes: To identify the specific enzymes responsible for any observed KIE, experiments are conducted using individual recombinant human CYP isoforms known to metabolize Vilazodone, primarily CYP3A4, CYP2C19, and CYP2D6. dovepress.com

Analytical Techniques: The concentrations of the parent drug and its metabolites over time are quantified using liquid chromatography-mass spectrometry (LC-MS). The kinetic parameters, such as intrinsic clearance (CLint), can then be calculated, and the KIE is determined as the ratio of these parameters (e.g., KIE on CLint = CLint(Vilazodone) / CLint(Vilazodone-d4)). nih.gov Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to determine the deuterium content and location in reaction products. nih.gov

A primary KIE would be measured if deuterium is placed at a known site of metabolic oxidation on the Vilazodone molecule. A secondary KIE , which is typically much smaller, might be observed if deuterium is placed at a position adjacent to the site of bond cleavage.

Illustrative Data on KIE Determination

The following table illustrates the type of data generated from an in vitro experiment to determine the KIE on the intrinsic clearance of Vilazodone-d4 metabolized by the primary human CYP450 enzymes. Note: These values are hypothetical examples based on established principles and are for illustrative purposes only.

| Enzyme System | Analyte | Intrinsic Clearance (CLint, µL/min/pmol CYP) | Calculated KIE (kH/kD) on CLint |

| Recombinant CYP3A4 | Vilazodone | 150 | 4.3 |

| Vilazodone-d4 | 35 | ||

| Recombinant CYP2C19 | Vilazodone | 45 | 1.2 |

| Vilazodone-d4 | 37.5 | ||

| Human Liver Microsomes | Vilazodone | 88 | 3.5 |

| Vilazodone-d4 | 25 |

Mechanistic Implications of KIEs on Vilazodone Biotransformation

Observing a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the metabolic pathway of Vilazodone. nih.gov Vilazodone undergoes extensive hepatic metabolism. dovepress.com If deuteration is applied to one of the primary sites of oxidation, the slowed metabolism at this position can have several mechanistic consequences.

Impact of Deuterium Labeling on Binding Affinity and Receptor Kinetics (In Vitro)

While the KIE on metabolism is the most pronounced effect of deuteration, isotopic substitution can also subtly influence drug-receptor interactions, a phenomenon known as a Binding Isotope Effect (BIE) or Equilibrium Isotope Effect (EIE). nih.gov These effects arise from changes in the vibrational modes of the drug molecule upon binding to its target protein. nih.gov Vilazodone's therapeutic action is defined by its dual activity as a serotonin (B10506) transporter (SERT) inhibitor and a 5-HT1A receptor partial agonist. nih.govnih.gov

Vilazodone binds with very high affinity to SERT (Ki = 0.1 nM). fda.gov Its binding mode is complex, potentially involving both the primary (S1) and an allosteric site within the transporter. nih.govrsc.org A BIE for Vilazodone-d4 at SERT would manifest as a measurable difference in binding affinity (e.g., Ki or KD) compared to the non-deuterated compound. Although typically small, a BIE could arise if the deuterated C-D bond is involved in critical van der Waals or hydrophobic interactions within the binding pocket. The slightly shorter and less polarizable nature of the C-D bond compared to the C-H bond could alter the precise fit and energetics of binding. wikipedia.org

Vilazodone also binds with high affinity to the 5-HT1A receptor (IC₅₀ = 2.1 nM) and functions as a partial agonist. fda.gov The interaction of Vilazodone-d4 with this G-protein coupled receptor would be investigated using two main types of in vitro assays:

Radioligand Binding Assays: These assays would determine the binding affinity (Ki) of Vilazodone-d4 by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor. A difference in Ki between the deuterated and non-deuterated compound would indicate a BIE.

Functional Assays: Assays such as [³⁵S]GTPγS binding are used to measure the functional consequence of receptor binding (i.e., G-protein activation). These experiments would determine if deuteration affects Vilazodone's intrinsic activity (efficacy) or potency (EC₅₀) as a partial agonist at the 5-HT1A receptor.

Illustrative Data on Receptor Binding Affinity

This table presents a hypothetical comparison of binding affinities for Vilazodone and Vilazodone-d4 at its primary targets. Note: These values are hypothetical examples based on established principles and are for illustrative purposes only.

| Target | Compound | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | Vilazodone | 0.10 |

| Vilazodone-d4 | 0.12 | |

| 5-HT1A Receptor | Vilazodone | 1.5 |

| Vilazodone-d4 | 1.6 |

Deuterium Isotope Effects on Enzyme-Substrate Complexes

Beyond the direct effect on bond cleavage, deuterium substitution can also influence the formation and conformation of the enzyme-substrate (ES) complex. The interaction between a substrate like Vilazodone and a metabolizing enzyme such as CYP3A4 is a dynamic process involving initial binding, conformational changes, catalysis, and product release.

The altered vibrational properties of the C-D bond can lead to subtle changes in the molecule's conformational preferences and intermolecular interactions. These changes could potentially affect:

Binding and Orientation: The way Vilazodone-d4 initially binds and orients itself within the vast and flexible active site of an enzyme like CYP3A4. nih.gov

Applications in Bioanalytical Method Development and Validation

Development of High-Sensitivity Quantitative Bioanalytical Methods for Vilazodone (B1662482)

The development of robust and sensitive bioanalytical methods is essential for characterizing the pharmacokinetic profile of Vilazodone. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have emerged as the preferred techniques for this purpose. researchgate.net In these methods, a deuterated internal standard like Vilazodone-d4 is crucial for achieving high sensitivity and selectivity.

Researchers have successfully developed and validated LC-MS/MS methods capable of quantifying Vilazodone in human plasma across a broad range of concentrations, typically from 0.300 ng/mL to 300.000 ng/mL. nih.govdntb.gov.ua These methods are designed to be rapid, often with short analysis times, making them suitable for high-throughput clinical studies. dntb.gov.ua The use of a deuterated internal standard is a key component of these high-sensitivity assays, ensuring reliable measurement of Vilazodone even at low concentrations. nih.gov

Role of Vilazodone-d4 as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In LC-MS/MS analysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. Vilazodone-d4 serves as an ideal IS for Vilazodone quantification because it is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS. researchgate.net

The primary role of Vilazodone-d4 is to correct for the variability that can occur during sample preparation and analysis. Since Vilazodone-d4 has nearly identical physicochemical properties to Vilazodone, it experiences similar effects during extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the IS's response, analysts can compensate for sample loss during processing and fluctuations in the instrument's signal, thereby improving the precision and accuracy of the measurement. uc.pt For instance, in a UPLC-MS/MS method for Vilazodone in human plasma, quantitation is achieved by monitoring the specific mass transitions for both Vilazodone and its deuterated internal standard (Vilazodone-d8 was used in this specific study). nih.govdntb.gov.ua

The inclusion of Vilazodone-d4 is validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include matrix effects and recovery.

Matrix Effects: Biological samples contain various endogenous components that can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement. This is known as the matrix effect. Using a stable isotope-labeled internal standard like Vilazodone-d4 is the most effective way to mitigate this issue, as it co-elutes with the analyte and experiences the same matrix effects. cu.edu.eg Studies have demonstrated that when a deuterated internal standard is used for Vilazodone analysis, no significant matrix effect is observed. nih.govdntb.gov.ua In one study, the matrix effect for Vilazodone was found to be in the range of 96.7–98.9%, indicating that the effect of the matrix on quantification was insignificant. researchgate.net

Recovery: Recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. Consistent and reproducible recovery is vital for a reliable bioanalytical method. The use of Vilazodone-d4 helps to ensure that any variability in the extraction of Vilazodone is accounted for. Research has shown that methods employing a deuterated internal standard exhibit consistent and reproducible extraction efficiency at low, middle, and high concentration levels. nih.govdntb.gov.ua For example, one method reported mean recovery values for Vilazodone of 83.1%, 79.1%, and 81.0% at concentrations of 3, 80, and 160 ng/mL, respectively. researchgate.net

The following table summarizes typical recovery and matrix effect data from a validation study for Vilazodone in plasma.

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Vilazodone | 2.0 (Low) | 90.5 ± 4.3 | 92.1 ± 3.8 |

| 80.0 (Medium) | 92.1 ± 3.9 | 94.5 ± 4.1 | |

| 160.0 (High) | 91.7 ± 4.1 | 93.8 ± 3.5 | |

| Internal Standard | 100.0 | 93.2 ± 3.7 | 95.1 ± 4.0 |

Note: Data presented is adapted from a study quantifying Vilazodone in rat plasma, which used a non-deuterated internal standard, to illustrate typical validation results. The principles are directly applicable to methods using Vilazodone-d4. researchgate.net

Vilazodone-d4 is essential for constructing the calibration curve, which is used to determine the concentration of Vilazodone in unknown samples. Calibration standards are prepared by spiking a blank biological matrix with known concentrations of Vilazodone and a constant concentration of Vilazodone-d4. nih.gov

A calibration curve is generated by plotting the peak area ratio of Vilazodone to Vilazodone-d4 against the nominal concentration of Vilazodone. A linear regression analysis is then applied to the data. The excellent linearity of these curves, often with a correlation coefficient (r²) greater than 0.99, demonstrates the method's accuracy over a wide concentration range. researchgate.net For example, a validated method for Vilazodone in human plasma established a linear range from 0.300 ng/mL to 300.000 ng/mL. nih.govdntb.gov.ua

Chromatographic Separation Strategies for Vilazodone and its Metabolites with Deuterated Standard

Effective chromatographic separation is required to resolve Vilazodone, its metabolites, and Vilazodone-d4 from endogenous interferences in the biological matrix. Reversed-phase liquid chromatography is the most common approach. nih.gov

Typical chromatographic conditions involve:

Column: A C8 or C18 analytical column. researchgate.netnih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (like formic acid). nih.govresearchgate.net

Elution: An isocratic elution, where the mobile phase composition remains constant throughout the run. nih.govdntb.gov.ua

These strategies are designed to achieve symmetric peak shapes, good resolution, and short retention times for both Vilazodone and Vilazodone-d4. Studies have identified several metabolites of Vilazodone in vivo, formed through processes like hydroxylation, glucuronidation, and dealkylation. The development of UPLC-MS/MS methods allows for the simultaneous quantification of Vilazodone and its major metabolites, with Vilazodone-d4 serving as an effective internal standard for the parent drug. researchgate.net

Quality Control and Reference Material Applications in Analytical Research

Vilazodone-d4 is available as a certified reference material (CRM). researchgate.net As a CRM, it is a highly characterized and pure substance that serves as a benchmark for analytical measurements. It is used for:

Qualitative and Quantitative Protocols: Ensuring the accuracy of analytical tests in forensic, toxicological, and research settings. researchgate.net

Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to validate the performance of the analytical run. The use of Vilazodone-d4 in these samples ensures that the method remains accurate and precise over time. nih.gov

Method Validation: During method development, Vilazodone-d4 is used to assess crucial parameters such as precision, accuracy, and stability under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.govdntb.gov.ua

By serving as a stable and reliable reference, Vilazodone-d4 ensures the integrity and comparability of data generated in different laboratories and studies.

Advanced Research Trajectories for Vilazodone D4

Exploration of Novel Deuterated Analogs for Mechanistic Insights

The strategic replacement of hydrogen with deuterium (B1214612) can subtly alter a drug's metabolic profile without changing its fundamental pharmacological action. psychiatryinvestigation.org Vilazodone's therapeutic effect stems from a dual mechanism: selective serotonin (B10506) reuptake inhibition (SSRI) and partial agonism of the 5-HT1A receptor. researchgate.netnih.govnih.gov Exploring novel deuterated analogs of vilazodone (B1662482), beyond the commercially available Vilazodone-d4, could offer deeper insights into this dual action.

While specific studies on novel deuterated analogs of vilazodone for mechanistic insights have not been extensively published, this approach is a recognized strategy in medicinal chemistry. By selectively deuterating different positions on the vilazodone molecule—for example, near the sites of metabolism by CYP3A4, CYP2C19, or CYP2D6 enzymes—researchers could investigate how metabolic slowing at specific sites affects the compound's interaction with the serotonin transporter (SERT) versus the 5-HT1A receptor. drugbank.com Such studies could help to:

Elucidate the structure-activity relationship (SAR) concerning metabolic stability.

Potentially design new analogs with optimized therapeutic profiles, such as a more consistent plasma concentration or a reduced potential for drug-drug interactions.

Integration of In Silico Modeling with Experimental Deuterium Studies

In silico, or computational, modeling has become an indispensable tool in modern drug discovery. For vilazodone, molecular dynamics (MD) simulations and ligand docking have been used to elucidate its binding mode within the human serotonin transporter (hSERT). researchgate.netrsc.org These studies have revealed that, unlike classic SSRIs, vilazodone may adopt a unique linear pose, with its arylpiperazine fragment occupying the central (S1) binding site and its indole (B1671886) fragment extending toward an allosteric (S2) site. rsc.org

Integrating these computational approaches with experimental data from deuterium studies could create a powerful predictive framework. For instance:

Modeling Kinetic Isotope Effects: Computational models could predict the quantum mechanical effects of deuterium substitution on the energy barriers of metabolic reactions, helping to prioritize which deuterated analogs to synthesize for experimental testing.

Refining Binding Models: Experimental data on how deuteration affects binding affinity or residence time could be used to refine and validate the accuracy of MD simulations of vilazodone at its target receptors. researchgate.net

Predicting Metabolite Profiles: In silico metabolism prediction tools could be combined with experimental results from deuterated analogs to build a more comprehensive map of vilazodone's biotransformation, identifying metabolites that might be difficult to detect or isolate otherwise.

While research specifically combining in silico modeling with experimental studies on Vilazodone-d4 is not yet prevalent, the synergy of these techniques represents a significant frontier for understanding its pharmacology.

Development of Advanced Analytical Platforms Utilizing Deuterated Standards

The most established and critical application of Vilazodone-d4 is its use as a deuterated internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). socialresearchfoundation.comresearchgate.net The development of advanced, high-throughput analytical platforms relies heavily on the availability of high-quality, stable isotope-labeled standards like Vilazodone-d4.

An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by mass. nih.gov Deuterated standards fulfill this role exceptionally well. In the quantitative analysis of vilazodone in biological matrices like human plasma, Vilazodone-d4 is added to samples at a known concentration. socialresearchfoundation.comresearchgate.net Because it behaves almost identically to the non-deuterated vilazodone during sample extraction, chromatography, and ionization, it can accurately correct for variations in the analytical process, such as matrix effects or instrument fluctuations. nih.govcu.edu.egnih.gov

Recent advancements focus on developing ultrafast and highly sensitive LC-MS/MS methods capable of quantifying vilazodone at very low concentrations (ng/mL) with rapid run times. researchgate.netcu.edu.eg These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. socialresearchfoundation.comnih.gov Vilazodone-d4 (or Vilazodone-d8) is central to the accuracy and reliability of these advanced platforms. socialresearchfoundation.comresearchgate.net

Table 1: Role of Vilazodone-d4 in Advanced Analytical Platforms

| Feature | Benefit Provided by Vilazodone-d4 |

|---|---|

| Accuracy | Corrects for sample loss during extraction and processing. |

| Precision | Minimizes variability from instrument response fluctuations. |

| Specificity | Co-elutes with vilazodone, but is distinguished by its higher mass, ensuring correct identification. |

| Matrix Effect Compensation | Normalizes signal suppression or enhancement caused by complex biological samples. nih.gov |

| Method Robustness | Ensures reliable and reproducible quantification across different studies and laboratories. socialresearchfoundation.com |

Potential for Vilazodone-d4 in Radiotracer or Imaging Studies (Non-Human)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that tracks the fate of deuterium-labeled compounds in vivo to map metabolic pathways. gehealthcare.comresearchgate.net This method typically uses simple, deuterated substrates like glucose to visualize metabolic processes, such as the Warburg effect in tumors, or to detect metabolic changes in neurological diseases. researchgate.netauntminnie.comnih.gov

The potential application of a complex deuterated drug like Vilazodone-d4 in such imaging studies is speculative and faces significant technical challenges. DMI relies on detecting the deuterium signal, which is inherently much lower than the proton signal used in conventional MRI. For a drug administered at therapeutic doses, the concentration in the brain may be too low to generate a detectable signal above the natural deuterium background. nih.gov

Furthermore, the "d4" designation indicates only four deuterium atoms. Successful DMI studies often use substrates more heavily labeled with deuterium to enhance the signal. Therefore, while the concept of using deuterated drugs for non-invasive imaging is intriguing, Vilazodone-d4 is not a direct candidate for current DMI techniques. Future advancements in MRI hardware and acquisition methods could potentially increase sensitivity to a level where tracking sparsely deuterated molecules becomes feasible in preclinical (non-human) models, but this remains a distant prospect.

Future Perspectives in Isotope-Enhanced Pharmaceutical Research

The use of stable isotopes, particularly deuterium, is a growing and validated component of the medicinal chemistry toolkit. The future of isotope-enhanced pharmaceutical research, viewed through the lens of a compound like vilazodone, points toward several key trends.

One of the most significant trends is the "deuterium switch" or "deuterium-containing drugs" approach. This involves strategically placing deuterium at sites of metabolism on a drug molecule to slow its breakdown, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, or lower production of reactive metabolites. While this has not been publicly explored for vilazodone, it remains a viable strategy for next-generation drug development.

Beyond improving pharmacokinetics, stable isotopes will continue to be essential for:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities. nih.gov

Drug-Drug Interaction Studies: Using labeled compounds to precisely measure the impact of co-administered drugs on metabolic pathways. nih.gov

Target Engagement and Occupancy Studies: In some research contexts, labeled compounds can help quantify the extent to which a drug binds to its intended target in vivo.

The demand for high-quality labeled compounds is expected to grow as analytical technologies become more sensitive and personalized medicine approaches require a deeper understanding of individual patient metabolism. nih.gov Compounds like Vilazodone-d4, while currently serving as analytical standards, are emblematic of the foundational role that isotope labeling plays in the broader landscape of pharmaceutical innovation.

Table 2: Future Research Applications of Isotope Labeling for Vilazodone and Analogs

| Research Area | Potential Application |

|---|---|

| Drug Metabolism | Synthesize specifically deuterated analogs to pinpoint sites of metabolic vulnerability. |

| Next-Generation Therapeutics | Design novel deuterated versions of vilazodone to optimize its half-life and reduce metabolic variability. |

| Personalized Medicine | Use labeled vilazodone in microdosing studies to probe individual patient metabolism before full therapeutic dosing. |

| Advanced Bioanalysis | Develop next-generation mass spectrometry techniques that leverage labeled standards for absolute quantification at ultra-low levels. |

Q & A

Q. What are the key pharmacological properties of Vilazodone-d4, and how do they inform experimental design in serotonin-related studies?

Vilazodone-d4, a deuterium-labeled analog of Vilazodone, acts as a selective serotonin reuptake inhibitor (SSRI) and partial 5-HT1A receptor agonist . For experimental design, researchers should prioritize in vitro assays (e.g., radioligand binding studies for 5-HT1A affinity) and serotonin transporter (SERT) inhibition assays using cell lines expressing human SERT. Controls should include unlabeled Vilazodone to assess isotopic effects. Detailed protocols for receptor binding kinetics and dose-response curves must be reported to ensure reproducibility .

Q. How should researchers validate the purity and stability of Vilazodone-d4 in analytical studies?

Analytical validation requires high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to confirm isotopic purity (>98%) and rule out deuterium-hydrogen exchange under storage conditions (e.g., pH, temperature) . Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, and humidity) with chromatographic monitoring. Reference standards must be cross-referenced with certified materials (e.g., HY-14262S) to ensure batch consistency .

Q. What methodologies are recommended for synthesizing Vilazodone-d4, and how can isotopic labeling impact pharmacokinetic profiling?

Synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic rings) via catalytic deuteration or exchange reactions. Researchers must document reaction conditions (e.g., catalysts, solvents, deuterium sources) and verify labeling sites using nuclear magnetic resonance (NMR) . Isotopic labeling can alter metabolic stability; thus, comparative pharmacokinetic studies (e.g., plasma half-life in rodent models) between Vilazodone-d4 and its non-deuterated counterpart are critical to assess deuterium effects on cytochrome P450 metabolism .

Advanced Research Questions

Q. How can conflicting data on Vilazodone-d4’s efficacy in preclinical models be systematically resolved?

Contradictions in efficacy (e.g., variable ED50 values across studies) may arise from differences in animal models (e.g., stress-induced vs. genetic depression models) or dosing regimens. Researchers should employ meta-analytical frameworks to aggregate data, followed by sensitivity analyses to identify confounding variables (e.g., sex, age). Replication studies with standardized protocols (e.g., forced swim test parameters) are essential to isolate methodological inconsistencies .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in Vilazodone-d4 studies?

Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are recommended for dose-response data, particularly when handling sparse or heterogeneous datasets. These methods account for inter-individual variability and allow covariate analysis (e.g., body weight, genotype). Model validation should include bootstrapping or posterior predictive checks to ensure robustness .

Q. How can researchers design a study to investigate Vilazodone-d4’s interaction with other serotonergic agents while minimizing bias?

A factorial design with blinded randomization is optimal. For example, test Vilazodone-d4 in combination with 5-HT1A antagonists (e.g., WAY-100635) or SSRIs (e.g., fluoxetine) using in vivo microdialysis to measure extracellular serotonin levels. Bias mitigation strategies include pre-registration of hypotheses, allocation concealment, and independent data analysis .

Q. What frameworks (e.g., PICO, FINER) should guide hypothesis formulation for Vilazodone-d4’s neurochemical effects?

The PICO framework (Population: rodent models; Intervention: Vilazodone-d4; Comparison: unlabeled Vilazodone; Outcome: SERT occupancy) ensures clarity in hypothesis testing. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate whether the question addresses gaps, such as deuterium’s impact on blood-brain barrier penetration .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., solvent purity, animal housing conditions) in supplemental materials .

- Data Transparency : Share raw chromatographic data and pharmacokinetic curves via public repositories (e.g., Zenodo) to facilitate meta-analyses .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain institutional approval for animal/human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.